molecular formula C4H8N2O2 B1215588 Dihydromuscimol CAS No. 72241-46-4

Dihydromuscimol

Cat. No. B1215588
CAS RN: 72241-46-4
M. Wt: 116.12 g/mol
InChI Key: ZHCZZTNIHDWRNS-UHFFFAOYSA-N
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Description

Dihydromuscimol is a compound that is structurally related to muscimol . It is a GABA A receptor agonist .


Synthesis Analysis

Dihydromuscimol can be synthesized from 3-hydroxy-4-aminobutyric acid or by using a [1.3]-dipolar cycloaddition starting from bromonitrile oxide .


Molecular Structure Analysis

The molecular structure of Dihydromuscimol is closely related to that of muscimol, a well-known GABA analogue . The exact structure and its analysis would require more specific tools such as a structural formula editor and a 3D model viewer .

Scientific Research Applications

GABA Receptor Studies

Dihydromuscimol has been significantly researched for its potent agonistic effects on GABA receptors. Studies conducted on the central neurons of Periplaneta americana and Limulus polyphemus revealed dihydromuscimol as a highly potent agonist, surpassing GABA in effectiveness. The research highlighted the importance of dihydromuscimol's structure in interacting with GABA receptors, indicating a preference for a partially extended conformation (Roberts, Krogsgaard‐Larsen, & Walker, 1981).

Pharmacological Interactions

The interaction of dihydromuscimol with GABA_A receptors has been studied, particularly its enantioselectivity. Research involving rat brain cortical tissue showed that both (+)-(S) and (-)-(R) enantiomers of dihydromuscimol influence GABA_A receptor functions, including channel gating and receptor binding. These findings provide insights into the nuanced pharmacological interactions of dihydromuscimol isomers with neural receptors (Kardos, Kovács, Simon-Trompler, & Hajós, 1991).

Mechanism of Action

Dihydromuscimol achieves its action partially through direct antimuscarinic activity of the M1, M3, and M2 receptors . It is also suggested to have an antagonistic effect on bradykinin and histamine .

properties

IUPAC Name

5-(aminomethyl)-1,2-oxazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c5-2-3-1-4(7)6-8-3/h3H,1-2,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCZZTNIHDWRNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ONC1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50992981
Record name 5-(Aminomethyl)-4,5-dihydro-1,2-oxazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50992981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72241-46-4
Record name Dihydromuscimol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072241464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Aminomethyl)-4,5-dihydro-1,2-oxazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50992981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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